2-(4-chlorophenoxy)-2-methyl-N-(3-(pyridin-2-yloxy)benzyl)propanamide 2-(4-chlorophenoxy)-2-methyl-N-(3-(pyridin-2-yloxy)benzyl)propanamide
Brand Name: Vulcanchem
CAS No.: 1706012-20-5
VCID: VC6693943
InChI: InChI=1S/C22H21ClN2O3/c1-22(2,28-18-11-9-17(23)10-12-18)21(26)25-15-16-6-5-7-19(14-16)27-20-8-3-4-13-24-20/h3-14H,15H2,1-2H3,(H,25,26)
SMILES: CC(C)(C(=O)NCC1=CC(=CC=C1)OC2=CC=CC=N2)OC3=CC=C(C=C3)Cl
Molecular Formula: C22H21ClN2O3
Molecular Weight: 396.87

2-(4-chlorophenoxy)-2-methyl-N-(3-(pyridin-2-yloxy)benzyl)propanamide

CAS No.: 1706012-20-5

Cat. No.: VC6693943

Molecular Formula: C22H21ClN2O3

Molecular Weight: 396.87

* For research use only. Not for human or veterinary use.

2-(4-chlorophenoxy)-2-methyl-N-(3-(pyridin-2-yloxy)benzyl)propanamide - 1706012-20-5

Specification

CAS No. 1706012-20-5
Molecular Formula C22H21ClN2O3
Molecular Weight 396.87
IUPAC Name 2-(4-chlorophenoxy)-2-methyl-N-[(3-pyridin-2-yloxyphenyl)methyl]propanamide
Standard InChI InChI=1S/C22H21ClN2O3/c1-22(2,28-18-11-9-17(23)10-12-18)21(26)25-15-16-6-5-7-19(14-16)27-20-8-3-4-13-24-20/h3-14H,15H2,1-2H3,(H,25,26)
Standard InChI Key ZWOONXYLKPTABF-UHFFFAOYSA-N
SMILES CC(C)(C(=O)NCC1=CC(=CC=C1)OC2=CC=CC=N2)OC3=CC=C(C=C3)Cl

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound’s structure is defined by three key components:

  • Propanamide backbone: A central propane chain with an amide group at position 2.

  • 4-Chlorophenoxy substituent: A chlorine-substituted phenoxy group at the second carbon.

  • N-(3-(Pyridin-2-yloxy)benzyl) group: A benzyl group attached to the amide nitrogen, further functionalized with a pyridinyloxy moiety at the meta position .

The spatial arrangement of these groups creates a planar aromatic system with potential for π-π stacking interactions, while the chlorophenoxy and pyridinyloxy groups introduce electronegative and hydrogen-bonding capabilities.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number1706012-20-5
Molecular FormulaC22H21ClN2O3\text{C}_{22}\text{H}_{21}\text{ClN}_{2}\text{O}_{3}
Molecular Weight396.9 g/mol
DensityNot Available
Melting/Boiling PointsNot Available

Stereochemical Considerations

Synthesis and Manufacturing

Analytical Characterization

Critical techniques for verification include:

  • Nuclear Magnetic Resonance (NMR): To confirm the integration of aromatic protons and amide linkage.

  • High-Resolution Mass Spectrometry (HRMS): For validating the molecular formula .

Research Gaps and Future Directions

  • Pharmacological profiling: In vitro screening against kinase or receptor targets.

  • Environmental fate studies: Degradation pathways and ecotoxicology.

  • Process optimization: Scalable synthesis routes for industrial applications.

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